molecular formula C18H17F4N3O3 B609845 Unii-Y3hmf6G24B CAS No. 2007885-39-2

Unii-Y3hmf6G24B

Cat. No.: B609845
CAS No.: 2007885-39-2
M. Wt: 399.3456
InChI Key: ODGXXYXJORZPHE-ZIAGYGMSSA-N
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Description

PAT-1251, also known as Lenumlostat, is a potent, selective, and oral inhibitor of lysyl oxidase-like 2 (LOXL2). LOXL2 is an enzyme that plays a crucial role in the cross-linking of collagen and elastin, which are essential components of the extracellular matrix. This compound has shown promise in the treatment of fibrotic diseases, where excessive or abnormal accumulation of extracellular matrix leads to organ dysfunction .

Scientific Research Applications

PAT-1251 has been extensively studied for its potential in treating fibrotic diseases, such as idiopathic pulmonary fibrosis, liver fibrosis, and kidney fibrosis. It has shown superior antifibrotic efficacy in preclinical models compared to other treatments. Additionally, PAT-1251 is being investigated for its potential in treating cancers where LOXL2 is upregulated .

In the field of chemistry, PAT-1251 serves as a valuable tool for studying the role of LOXL2 in various biological processes. In biology and medicine, it is used to explore the mechanisms of fibrosis and develop new therapeutic strategies. In the industry, PAT-1251 is being developed as a potential drug candidate for fibrotic diseases .

Preparation Methods

The synthesis of PAT-1251 involves several steps, including the preparation of key intermediates and their subsequent couplingThe final step involves the coupling of the pyrrolidine derivative with a benzoyl chloride derivative to form PAT-1251 .

Industrial production methods for PAT-1251 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

PAT-1251 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

PAT-1251 exerts its effects by selectively inhibiting the catalytic activity of LOXL2. This inhibition prevents the cross-linking of collagen and elastin, thereby reducing the stiffness of the extracellular matrix. By doing so, PAT-1251 disrupts the profibrotic feed-forward loop that leads to scarring and tissue destruction. The molecular targets of PAT-1251 include the active site of LOXL2, where it forms a covalent bond, rendering the enzyme inactive .

Comparison with Similar Compounds

PAT-1251 is unique in its high selectivity and potency as a LOXL2 inhibitor. Compared to other LOXL2 inhibitors, such as monoclonal antibodies, PAT-1251 offers superior antifibrotic efficacy and better drug-like properties. Similar compounds include other LOXL2 inhibitors like PAT-409, which targets autotaxin, another enzyme involved in fibrotic diseases. PAT-1251 stands out due to its irreversible inhibition and oral bioavailability .

Properties

IUPAC Name

[3-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[(3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O3/c19-13-8-25(9-14(13)26)17(27)11-2-1-3-12(6-11)28-16-5-10(7-23)4-15(24-16)18(20,21)22/h1-6,13-14,26H,7-9,23H2/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGXXYXJORZPHE-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098884-52-5
Record name PAT-1251
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2098884525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAT-1251
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16735
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lenumlostat
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3HMF6G24B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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